3,5-Difluoromandelic acid

Descripción

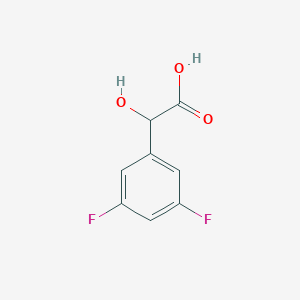

Structure

2D Structure

Propiedades

IUPAC Name |

2-(3,5-difluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMLPPFFMSRWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343273 | |

| Record name | 3,5-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132741-31-2 | |

| Record name | 3,5-Difluoromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132741-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132741-31-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Bedrock of Chirality: α Hydroxy Acids

At the heart of 3,5-Difluoromandelic acid's significance lies its classification as an α-hydroxy acid. These organic compounds, characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group, are fundamental in the realm of chiral chemistry. acs.orgrsc.org Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in numerous biological processes. researchgate.net

Optically active α-hydroxy acids are integral structural components of many natural products and serve as crucial intermediates in asymmetric synthesis. acs.org The development of efficient methods for the enantioselective synthesis of α-hydroxy acids remains an active area of research, underscoring their importance in creating stereochemically pure compounds for various applications. acs.orgelsevierpure.com

The Fluorine Factor: a Game Changer in Molecular Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and relatively small size compared to other halogens make it a unique tool for medicinal chemists and material scientists. nih.govresearchgate.net In the context of mandelic acid derivatives, fluorine substitution can enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.aiontosight.ai This strategic fluorination can lead to compounds with improved efficacy and a more favorable pharmacokinetic profile. ontosight.ai

A Versatile Tool: 3,5 Difluoromandelic Acid As a Chiral Building Block

For instance, racemic 3,5-difluoromandelic acid has been used in the synthesis of γ-secretase inhibitors, which are investigated for their potential in treating Alzheimer's disease. biosynth.comnih.gov Furthermore, it serves as a ligand in the formation of coordination polymers, where its chiral nature can be transferred to the resulting metal-organic structure. researchgate.netpublish.csiro.au

A Field in Motion: the Evolution and Future of Fluorinated Mandelic Acids

Racemic Synthesis Approaches to this compound

The most direct route to this compound is through racemic synthesis, which produces an equal mixture of both (R)- and (S)-enantiomers. A common and straightforward method begins with the commercially available starting material, 3,5-difluorobenzaldehyde (B1330607).

One documented pathway involves a two-step process. First, 3,5-difluorobenzaldehyde is treated with trimethylsilyl (B98337) cyanide in the presence of a Lewis acid like zinc chloride to form a cyanohydrin intermediate. This intermediate is then subjected to acidic hydrolysis with hydrochloric acid (HCl) in methanol. This not only hydrolyzes the nitrile group to a carboxylic acid but also forms the methyl ester, yielding racemic methyl 3,5-difluoromandelate. google.comgoogle.com The final step is the hydrolysis of this ester, for example using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) and water, to furnish racemic this compound. google.com

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 3,5-Difluorobenzaldehyde | 1. ZnCl₂, (CH₃)₃SiCN2. HCl, Methanol | Methyl (±)-3,5-difluoromandelate |

| 2 | Methyl (±)-3,5-difluoromandelate | LiOH, H₂O/THF | (±)-3,5-Difluoromandelic acid |

This table outlines a typical racemic synthesis of this compound starting from 3,5-difluorobenzaldehyde.

The necessary precursor, 3,5-difluorobenzaldehyde, can itself be synthesized through various methods, such as the continuous oxidation of 3,5-difluorotoluene (B38592) or the reduction of 3,5-difluorobenzonitrile. google.comchemicalbook.com

Enantioselective Synthesis Strategies for this compound

To circumvent the 50% theoretical yield limit of resolution processes, enantioselective synthesis methods are employed to directly produce one enantiomer in excess. These strategies utilize chiral information from auxiliaries, catalysts, or enzymes to control the stereochemical outcome of the reaction.

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a chemical transformation to occur with high diastereoselectivity. wikipedia.orgnumberanalytics.com After the key stereocenter-forming reaction, the auxiliary is removed, yielding the enantiomerically enriched product. thieme-connect.com

This principle can be applied to the synthesis of α-hydroxy acids. While specific examples detailing the synthesis of this compound using this method are not prevalent, the general strategy is well-established. researchgate.net For instance, a prochiral precursor, such as a 3,5-difluorophenyl glyoxylic acid derivative, could be attached to a chiral auxiliary like an Evans oxazolidinone or a camphorsultam. wikipedia.org The chiral environment created by the auxiliary would then direct the diastereoselective reduction of the ketone, establishing the desired stereochemistry at the α-carbon. Subsequent cleavage of the auxiliary would release the enantiomerically enriched this compound. The high reliability and the ability to separate the resulting diastereomers by standard chromatography make this a powerful, albeit often stoichiometric, approach. researchgate.net

Asymmetric catalysis is a highly efficient method for producing chiral compounds, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. frontiersin.org These catalysts can be based on transition metals complexed with chiral ligands or be purely organic molecules (organocatalysts). rsc.org

The synthesis of chiral α-hydroxy acids, including mandelic acid derivatives, can be achieved through the asymmetric hydrogenation of α-keto acids or esters. researchgate.net For example, ruthenium complexes with chiral phosphine-oxazoline (PHOX) ligands have been successfully used for the asymmetric hydrogenation of α-aryl keto acids. researchgate.net Another approach is the catalytic asymmetric cycloaddition of ketenes with nitroso compounds, which can yield precursors that are convertible to α-hydroxycarboxylic acid derivatives. nih.gov While a specific catalytic system for this compound is not detailed in the provided research, the principles of asymmetric catalysis represent a potent and modern strategy for its direct and efficient synthesis. frontiersin.org

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. nih.gov Several enzymatic strategies have been developed for the synthesis of fluorinated and other mandelic acid derivatives.

One powerful approach involves the enzyme hydroxymandelate synthase (HMS), which naturally converts aryl pyruvates into mandelates. researchgate.net By expressing the HMS gene from organisms like Amycolatopsis orientalis in a host such as Saccharomyces cerevisiae, it is possible to produce mandelic acid derivatives from glucose. nih.gov Researchers have also engineered HMS through single-point mutations to switch its stereoselectivity, allowing for the synthesis of both (S)- and (R)-mandelate derivatives with high yields and excellent enantiomeric excess (ee). nih.gov

Another widely used biocatalytic method is the kinetic resolution of racemic mandelate (B1228975) esters using lipases. pan.plcapes.gov.br In this process, the enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer faster than the other. tandfonline.com For example, Pseudomonas sp. lipase (B570770) can be used for the acylation of racemic methyl mandelates with vinyl acetate, leaving the unreacted (R)-mandelate with high optical purity. tandfonline.com Conversely, Penicillium roqueforti lipase can selectively deacylate O-acylated mandelates to produce the (S)-mandelate. tandfonline.com

| Biocatalytic Method | Enzyme/Organism | Substrate Type | Key Finding |

| De Novo Synthesis | Engineered S. cerevisiae with hydroxymandelate synthase (HmaS) | Benzaldehydes & Glycine | Produces various (S)- or (R)-mandelates with high yield (up to 98%) and ee (>99%). nih.gov |

| Kinetic Resolution (Acylation) | Pseudomonas sp. lipase | Racemic methyl mandelates | Recovers (R)-mandelates with ≥98% ee at ~60% conversion. tandfonline.com |

| Kinetic Resolution (Deacylation) | Penicillium roqueforti lipase | Racemic methyl O-butyryl-mandelates | Produces (S)-mandelates with ≥97% ee at ~40% conversion. tandfonline.com |

This table summarizes key biocatalytic strategies for producing enantiopure mandelic acid derivatives.

Optical Resolution Techniques for Racemic this compound

Resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org While this means that a maximum of 50% of the desired enantiomer can be recovered in a single step, it is a robust and widely used industrial method, especially if the undesired enantiomer can be racemized and recycled. tcichemicals.com

The most common method for resolving a racemic acid is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org The resulting products are a pair of diastereomers (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base), which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows them to be separated by fractional crystallization. rsc.org After separation, the pure enantiomer of the acid is recovered by treatment with a strong acid.

A specific and effective example is the optical resolution of racemic this compound using the chiral resolving agent (1R,2R)-(-)-pseudoephedrine in isopropanol, which affords the (S)-form of the acid. cnreagent.comsigmaaldrich.com Numerous chiral amines, such as phenylethylamine and various alkaloids, are commonly used as resolving agents for mandelic acids. researchgate.netgoogle.com The efficiency of such resolutions can be highly dependent on the choice of solvent and the molar ratio of the resolving agent.

The table below illustrates the effect of experimental conditions on the resolution of a structurally similar compound, demonstrating the principles involved.

| Example | Resolving Agent | Solvent | Molar Ratio (Acid:Base) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | (D)-Proline amide | Ethyl Acetate / 9% H₂O | 1 : 0.45 | 39 | 90 |

| 2 | (D)-Proline amide | Ethyl Acetate / 9% H₂O | 1 : 0.35 | 36 | 92 |

| 3 | (D)-Proline amide | Ethyl Acetate / 9% H₂O | 1 : 0.50 | 40 | 88 |

| 4 | (D)-Proline amide | Dioxane | 1 : 0.60 | -- | 54 (S-enantiomer) |

Data adapted from a study on the resolution of 3-chloro,5-difluoro-methoxy mandelic acid, illustrating the impact of reaction parameters on yield and purity. google.com

Diastereomeric Salt Formation with Chiral Resolving Agents

Specific Chiral Resolving Agents for (S)-3,5-Difluoromandelic Acid Resolution

Chiral resolution is a crucial technique for separating racemic mixtures into their individual enantiomers. wikipedia.org This process typically involves the use of a chiral resolving agent, which reacts with the enantiomers to form a pair of diastereomers. wikipedia.orglibretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation through methods like fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

For acidic compounds like this compound, chiral bases are commonly employed as resolving agents. libretexts.org While various amines have been reported for the resolution of substituted mandelic acids, including α-methylbenzylamine, brucine, and ephedrine, specific agents have been identified for derivatives with similar substitution patterns. google.com For instance, chiral cyclic amides, such as proline amide, have been shown to be effective in resolving mandelic acid derivatives through diastereomeric salt formation. google.com A patent for resolving mandelic acid derivatives suggests that for the separation of (S)-acids, the (L)-form of a chiral base like a cyclic amide would be used. google.com

A series of chiral aza-heterocycle-containing diphenylmethanols have been investigated as chiral solvating agents (CSAs) for the nuclear magnetic resonance (NMR) enantiodiscrimination of racemic this compound. rsc.org These agents function by forming diastereomeric complexes, which is the same principle underlying chiral resolution. wikipedia.orgrsc.org The study found that (S)-aziridinyl diphenylmethanol (B121723) was a particularly effective agent for discriminating between the enantiomers of this compound, inducing a significant difference in the chemical shift of the alpha-proton signals of the two enantiomers. rsc.org

The table below details the effectiveness of various (S)-azaheterocycle-containing diphenylmethanols in discriminating the enantiomers of racemic this compound, as measured by the nonequivalent chemical shift difference (ΔΔδ) of the alpha-proton. rsc.org

Table 1: NMR Enantiodiscrimination of Racemic this compound using Chiral Solvating Agents

| Chiral Solvating Agent | Nonequivalent Chemical Shift Difference (ΔΔδ) for α-H (ppm) |

|---|---|

| (S)-Aziridinyl diphenylmethanol | 0.194 |

| (S)-Azetidinyl diphenylmethanol | 0.046 |

| (S)-Pyrrolidinyl diphenylmethanol | 0.050 |

| (S)-Piperidinyl diphenylmethanol | 0.033 |

Data sourced from a study on azaheterocyclic diphenylmethanol chiral solvating agents. rsc.org

Chromatographic Enantioseparation Methods

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds. scispace.com It is a form of normal phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. scispace.com The properties of supercritical fluids, being intermediate between those of a liquid and a gas, allow for high efficiency and rapid separations, making SFC particularly advantageous for chiral separations in the pharmaceutical industry. scispace.comresearchgate.net

The enantioseparation of this compound has been successfully achieved using semi-preparative SFC. researchgate.netfagg.be Research has demonstrated a useful screening strategy that led to the successful semi-preparative separation of this compound. researchgate.netresearchgate.net The method employs a polysaccharide-based chiral stationary phase (CSP), which is common for chiral separations in SFC. researchgate.netuva.es Specifically, the Chiralpak® AD-H column, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), has been used effectively. researchgate.netfagg.be

The mobile phase composition is critical for achieving separation. For this compound, a mobile phase consisting of supercritical CO2 with a small percentage of an alcohol modifier, such as ethanol, is used. fagg.bescribd.com The addition of an acidic additive, like trifluoroacetic acid (TFA), to the modifier is often necessary to improve peak shape and separation efficiency for acidic analytes. fagg.bescribd.com

The table below summarizes the conditions used for the semi-preparative SFC separation of this compound.

Table 2: SFC Conditions for Enantioseparation of this compound

| Parameter | Value |

|---|---|

| Stationary Phase | Chiralpak® AD-H (250 mm x 21 mm) |

| Mobile Phase | CO₂ with 3% Ethanol (containing 0.5% Trifluoroacetic Acid) |

| Flow Rate | 50 mL/min |

| Back Pressure | 100 bar |

Data compiled from studies on semi-preparative SFC separations. fagg.bescribd.com

This compound as a Chiral Ligand in Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

This compound, a halogenated derivative of mandelic acid, serves as a valuable chiral building block for creating chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.nettandfonline.comresearchgate.netunimelb.edu.au These materials are of significant interest for applications in enantioselective recognition and sensing. researchgate.netresearchgate.netpublish.csiro.aupublish.csiro.au The incorporation of halogen substituents like fluorine offers the potential for additional intermolecular interactions, such as hydrogen and halogen bonding, which can lead to unique coordination modes and packing arrangements in three-dimensional space. researchgate.nettandfonline.comresearchgate.netunimelb.edu.au

Studies have shown that combining this compound with divalent transition metals and various dipyridyl co-ligands results in the formation of novel coordination polymers. publish.csiro.aupublish.csiro.au For instance, the solvothermal reaction of racemic this compound with bis(4-pyridyl)ethylene (bpe) and nickel(II) nitrate (B79036) produced a one-dimensional (1D) coordination polymer with the composition [Ni(F₂Man)₂(bpe)]. publish.csiro.au

Design Principles for Chiral Coordination Polymers utilizing this compound

The design of chiral coordination polymers using this compound is guided by the principles of crystal engineering, where the ligand's functional groups direct the assembly of the final structure. tandfonline.compublish.csiro.au The presence of the carboxylate, hydroxyl, and difluorophenyl groups in this compound allows for multiple metal binding sites and various non-covalent interactions. publish.csiro.au

Structural Characterization of 3,5-Difluoromandelate Coordination Polymers

The structures of coordination polymers containing 3,5-difluoromandelate are typically determined using single-crystal X-ray diffraction. publish.csiro.au In a reported nickel(II) coordination polymer, [Ni(F₂Man)₂(bpe)], the nickel(II) center is chelated by two 3,5-difluoromandelate ligands. publish.csiro.au Each ligand coordinates to the metal center through a deprotonated carboxylate oxygen and the protonated α-hydroxyl group, forming a stable five-membered chelate ring. publish.csiro.au The structure consists of linear Ni(II)-bpe chains. publish.csiro.au

| Parameter | Value |

|---|---|

| Compound | [Ni(F₂Man)₂(bpe)] |

| Crystal System | Monoclinic |

| Space Group | C2/c (centrosymmetric) |

| Ni(II) Coordination | Chelated by two F₂Man ligands and linked by bpe |

| F₂Man Coordination Mode | Bidentate (carboxylate-O, hydroxyl-O) |

Influence of Halogen Substituents on Intermolecular Interactions and Crystal Packing in Coordination Polymers

The fluorine substituents on the phenyl ring of this compound significantly influence intermolecular interactions and crystal packing. tandfonline.comresearchgate.net Halogen atoms can participate in various non-covalent interactions, including halogen bonding, which is an attractive interaction between an electrophilic region on a halogen atom and a Lewis base. nih.gov These interactions, in addition to conventional hydrogen bonds, play a crucial role in the supramolecular assembly of the coordination polymers. tandfonline.comresearchgate.net

The presence of halogen atoms can alter the packing behavior of molecules. researchgate.net The introduction of halogens can reduce the contribution of H···H contacts in the crystal packing, with H···X (where X is a halogen) contacts compensating for this reduction. acs.org The nature of the halogen atom (F, Cl, Br, I) affects the strength and directionality of these interactions, with the structural influence often increasing with the size and polarizability of the halogen. mdpi.com In the case of 3,5-difluoromandelate CPs, the fluorine atoms provide sites for additional hydrogen and potential halogen bonding, leading to densely packed structures. publish.csiro.aupublish.csiro.au

Formation of One-Dimensional (1D) and Two-Dimensional (2D) Coordination Architectures

Research has demonstrated the successful synthesis of both one-dimensional (1D) and two-dimensional (2D) coordination polymers using halogenated mandelic acid derivatives, including this compound. researchgate.nettandfonline.comresearchgate.net The dimensionality of the resulting architecture is influenced by the coordination preferences of the metal ion, the nature of the mandelic acid derivative, and the geometry of the co-ligands. tandfonline.compublish.csiro.au

A series of six coordination polymers, including one with this compound, were all found to form 1D chains. publish.csiro.aupublish.csiro.au For example, the reaction of racemic this compound, Ni(NO₃)₂, and the co-ligand bis(4-pyridyl)ethylene (bpe) resulted in a 1D coordination polymer, [Ni(F₂Man)₂(bpe)], composed of linear chains. publish.csiro.au Another study reported the formation of three 1D chains and three 2D sql (square lattice) sheets using mandelic acid and its halogenated analogues, including this compound, in combination with linear dipyridyl co-ligands. researchgate.nettandfonline.com The formation of these different dimensionalities highlights the versatility of these ligands in constructing diverse network topologies. rsc.orgmdpi.com

Role of Hydrogen Bonding and Halogen Bonding in Stabilizing Coordination Polymer Structures

Hydrogen bonding and, to a lesser extent, halogen bonding are critical in stabilizing the crystal structures of coordination polymers derived from this compound. tandfonline.comresearchgate.netpublish.csiro.aupublish.csiro.au The α-hydroxyl and carboxylate groups of the mandelate ligand are potent hydrogen bond donors and acceptors. publish.csiro.au

Comparison with Other Mandelic Acid Derivatives in Coordination Chemistry

The coordination chemistry of this compound can be better understood by comparing it with other mandelic acid derivatives. researchgate.nettandfonline.comresearchgate.netunimelb.edu.aupublish.csiro.aupublish.csiro.au

Unsubstituted Mandelic Acid: Coordination polymers constructed from unsubstituted mandelic acid also form densely packed structures stabilized by extensive hydrogen bonding, similar to those with the 3,5-difluoro derivative. publish.csiro.aupublish.csiro.au

(R)-α-Methoxyphenylacetic Acid: In stark contrast, when the α-hydroxyl group is protected with a methyl group, as in (R)-α-methoxyphenylacetic acid, the hydrogen bond donor capacity is removed. publish.csiro.aupublish.csiro.au This leads to the formation of zig-zag chains and more open structures with significant solvent-accessible channels, driven by weaker CH–π and π–π interactions instead of strong hydrogen bonds. publish.csiro.au

Other Halogenated Derivatives: Studies involving other halogenated mandelic acids, such as (R)-2-chloromandelic acid and 4-trifluoromethylmandelic acid, have also been conducted. researchgate.nettandfonline.comresearchgate.netunimelb.edu.au The presence of different halogen substituents (Cl, CF₃) introduces variations in steric and electronic properties, leading to a range of packing motifs and influencing the balance of intermolecular forces like hydrogen and halogen bonding. researchgate.nettandfonline.comresearchgate.net This highlights how modifying the substituents on the phenyl ring is a powerful tool for tuning the crystal packing and properties of the resulting coordination polymers. publish.csiro.aupublish.csiro.au

| Ligand | Key Structural Feature | Dominant Interactions | Resulting Structure |

|---|---|---|---|

| Mandelic Acid | α-OH group | Hydrogen Bonding | Densely packed |

| This compound | α-OH group, Fluorine atoms | Hydrogen Bonding, Halogen Bonding | Densely packed, grid-like packing |

| (R)-α-Methoxyphenylacetic Acid | α-OCH₃ group (no H-bond donor) | CH–π and π–π interactions | Open structure with channels |

Effects of α-Substituent Modulation (e.g., Methoxy (B1213986) vs. Hydroxyl) on Coordination Polymer Structure

The structure and resulting properties of coordination polymers derived from mandelic acid analogues are significantly influenced by the nature of the substituent at the α-position. publish.csiro.auresearchgate.net The substitution of the α-hydroxyl group with a methoxy group fundamentally alters the hydrogen bonding capabilities of the ligand, leading to distinct supramolecular assemblies. publish.csiro.aupublish.csiro.au

Coordination polymers constructed using this compound (F₂Man), which possesses an α-hydroxyl group, typically form densely packed, linear chain structures. publish.csiro.aupublish.csiro.auresearchgate.netdeakin.edu.au This is attributed to the α-hydroxyl group's capacity to act as a hydrogen bond donor, facilitating extensive inter-chain hydrogen bonding networks that stabilize the assembly. publish.csiro.auresearchgate.net For instance, in a one-dimensional coordination polymer synthesized from racemic this compound, a nickel(II) salt, and a dipyridyl co-ligand, each F₂Man ligand participates in two hydrogen bonds with adjacent chains, creating a densely packed, grid-like arrangement. publish.csiro.au

In stark contrast, when the α-hydroxyl group is replaced by a methoxy group, as in α-methoxyphenylacetic acid (ManOMe), the hydrogen bond donor functionality is eliminated. publish.csiro.aupublish.csiro.au This seemingly minor modification prevents the formation of the dense, hydrogen-bonded networks observed in the hydroxyl-containing analogues. publish.csiro.auresearchgate.net Consequently, coordination polymers synthesized with (R)-α-methoxyphenylacetic acid adopt zig-zag chain conformations. publish.csiro.aupublish.csiro.audeakin.edu.au The absence of strong inter-chain hydrogen bonding results in more open structures with significant solvent-accessible channels, where weaker CH–π and π–π interactions dictate the crystal packing. publish.csiro.auresearchgate.net

This modulation demonstrates a key principle in crystal engineering: subtle changes to a ligand's functional groups can be used to tune the dimensionality and porosity of the resulting coordination polymer. publish.csiro.autandfonline.com The presence of the α-hydroxyl group in this compound promotes robust, densely packed structures, while its replacement with a methoxy group leads to open, porous frameworks. publish.csiro.auresearchgate.netpublish.csiro.audeakin.edu.au

Table 1: Effect of α-Substituent on Coordination Polymer Structure

| Feature | This compound (α-Hydroxyl) | α-Methoxyphenylacetic Acid (α-Methoxy) |

|---|---|---|

| α-Substituent | -OH | -OCH₃ |

| Hydrogen Bonding | Capable of donating hydrogen bonds, leading to extensive inter-chain networks. publish.csiro.auresearchgate.net | Lacks hydrogen bond donor capacity. publish.csiro.au |

| Polymer Structure | Forms linear chains. publish.csiro.aupublish.csiro.au | Forms zig-zag chains. publish.csiro.aupublish.csiro.audeakin.edu.au |

| Crystal Packing | Densely packed supramolecular structures. publish.csiro.auresearchgate.netdeakin.edu.au | Open structures with solvent-accessible void space. publish.csiro.auresearchgate.netresearchgate.netdeakin.edu.au |

| Dominant Interactions | Strong hydrogen bonding. publish.csiro.aupublish.csiro.au | CH–π and π–π interactions. publish.csiro.au |

Enantioselective Applications of 3,5-Difluoromandelate-Based Materials

Mandelic acid and its derivatives, including this compound, are valuable building blocks for creating chiral coordination polymers (CPs) and metal-organic frameworks (MOFs) designed for enantioselective applications. publish.csiro.auresearchgate.nettandfonline.com The inherent chirality of these ligands can be transferred to the resulting framework, creating specialized environments for interacting with other chiral molecules. researchgate.net

Chiral Recognition and Sensing Platforms

Chiral coordination polymers constructed from mandelic acid derivatives have shown significant promise for applications in enantioselective recognition and sensing. publish.csiro.aupublish.csiro.audeakin.edu.auresearchgate.net The design of materials for distinguishing between enantiomers is a central challenge in chemistry, driven by the chirality inherent in biological systems. publish.csiro.aupublish.csiro.au Porous chiral coordination polymers are particularly desirable for these applications as they can incorporate chiral guest molecules or substrates into their well-defined cavities. researchgate.netresearchgate.net

Materials based on 3,5-difluoromandelate can be engineered to create specific chiral environments. The framework's pores or channels act as host cavities where the spatial arrangement and functional groups recognize and interact differently with the two enantiomers of a guest molecule. This differential interaction is the basis for chiral sensing, which could potentially be detected through various methods, such as changes in luminescence. researchgate.net While the field is still emerging, the use of CPs and MOFs as chiral probes is a promising area of research. researchgate.net

Enantioselective Separation Processes

The ability to separate enantiomers is crucial in the pharmaceutical and chemical industries. publish.csiro.auwikipedia.org Homochiral coordination polymers and MOFs have emerged as promising materials for performing enantioselective separations. researchgate.netresearchgate.net The principle relies on the different strengths of interaction between the chiral stationary phase (the MOF or CP) and the individual enantiomers of a racemate passing through it. nih.gov

Frameworks built with this compound can be designed to have pores with specific sizes and chiral surfaces. researchgate.nettandfonline.com These "chiral pockets" can selectively bind or impede one enantiomer more than the other, enabling their separation. researchgate.net This approach is a key focus in the development of advanced materials for chromatography and membrane-based separation technologies. researchgate.netoaepublish.com The development of porous enantiopure coordination polymers from ligands like this compound is a key strategy for achieving efficient and facile enantioseparation. publish.csiro.auresearchgate.net

Asymmetric Catalysis in Coordination Polymers and MOFs

Chiral MOFs and CPs are highly attractive as solid-state catalysts for asymmetric synthesis, a process that favors the production of one specific enantiomer of a product. researchgate.netpublish.csiro.aufrontiersin.org By using a chiral framework as a heterogeneous catalyst, it is possible to combine the high selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems. researchgate.netnih.gov

In this context, the chiral channels and pores of a 3,5-difluoromandelate-based MOF can act as nanoreactors. frontiersin.org The framework can bind reactants in a specific orientation, influencing the stereochemical outcome of the reaction that occurs within its pores. griffith.edu.au The potential applications are extensive, including various types of carbon-carbon bond-forming reactions. scienceopen.com The ability to tune the metal nodes and organic linkers in these frameworks allows for the rational design of catalysts for specific asymmetric transformations. nih.govgriffith.edu.au Although specific examples using 3,5-difluoromandelate are not yet widespread, the principles established with similar chiral ligands demonstrate the significant potential for this class of materials in asymmetric catalysis. researchgate.netresearchgate.net

This compound as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

This compound, a halogenated derivative of mandelic acid, has emerged as a valuable chiral building block in the field of asymmetric synthesis. tandfonline.comresearchgate.net Its utility stems from the presence of a stereogenic center and the unique electronic properties conferred by the fluorine atoms on the phenyl ring. While its application as a traditional, temporarily incorporated chiral auxiliary is not extensively documented, its role as a permanent chiral ligand in the construction of sophisticated supramolecular structures for enantioselective applications is a growing area of research. tandfonline.comresearchgate.net

Role in Directing Stereochemical Outcomes

The primary role of this compound in directing stereochemical outcomes lies in its function as a chiral ligand in the formation of coordination polymers (CPs) and metal-organic frameworks (MOFs). tandfonline.comresearchgate.net When combined with metal ions, the chiral information embedded in the 3,5-difluoromandelate ligand is transferred to the resulting three-dimensional structure. The specific geometry and chirality of the framework are influenced by the coordination mode of the mandelate derivative and the presence of additional ligands. tandfonline.com

The fluorine substituents on the aromatic ring play a crucial role in influencing the packing and intermolecular interactions within the crystal lattice through hydrogen and halogen bonding. tandfonline.comresearchgate.net These interactions help to create a well-defined chiral environment within the coordination polymer, which is essential for enantioselective recognition and catalysis. researchgate.net The densely packed structures often observed with 3,5-difluoromandelate-based coordination polymers are stabilized by these hydrogen bonding networks. researchgate.net

Design of Novel Chiral Catalysts Incorporating this compound Scaffolds

The development of novel chiral catalysts is a key area where this compound scaffolds are being explored. By incorporating this chiral acid into coordination polymers, researchers can create heterogeneous catalysts with well-defined active sites. tandfonline.comresearchgate.net These materials offer potential advantages over homogeneous catalysts, such as ease of separation and recyclability.

Mandelic acid and its derivatives, including the 3,5-difluoro analogue, are considered excellent sources of chirality for constructing CPs and MOFs designed for enantioselective applications. tandfonline.comresearchgate.net For instance, coordination polymers constructed from mandelate derivatives have demonstrated potential in enantioselective recognition and sensing. researchgate.net The strategy involves combining the chiral this compound with transition metals and often a co-ligand to build extended one-, two-, or three-dimensional structures. tandfonline.comresearchgate.net The resulting porous or non-porous materials can then be investigated for their ability to catalyze asymmetric reactions or to separate enantiomers.

| Catalyst System Component | Role in Asymmetric Catalysis | Research Finding |

| This compound | Chiral Ligand | Serves as a source of chirality for the construction of chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). tandfonline.comresearchgate.net |

| Metal Ions (e.g., Co(II), Ni(II)) | Coordination Center | Binds to the chiral ligand to form the framework of the catalyst. tandfonline.comresearchgate.net |

| Dipyridyl Co-ligands | Structural Modifier | Influences the dimensionality and packing of the resulting coordination polymer. tandfonline.comresearchgate.net |

Synthetic Utility in the Preparation of Fluorinated Amino Acid Derivatives

Fluorinated amino acids are of significant interest in medicinal chemistry and drug development due to the unique properties that fluorine imparts to molecules, such as altered hydrophobicity and metabolic stability. beilstein-journals.orgmdpi.com While direct synthetic routes starting from this compound to complex fluorinated amino acids are not extensively detailed in the reviewed literature, the synthesis of related structures highlights the importance of fluorinated building blocks.

For example, research has been conducted on the efficient synthesis of new fluorinated β-amino acid enantiomers through methods like lipase-catalyzed hydrolysis. mdpi.com Specifically, (S)-3-amino-3-(3,5-difluorophenyl) propionic acid has been synthesized and characterized. mdpi.com This demonstrates the accessibility of amino acid structures bearing the 3,5-difluorophenyl moiety, a key structural feature of this compound. The development of synthetic methods for various fluorinated amino acids often involves strategies like stereoselective synthesis using chiral nickel(II) complexes or the use of fluorinated Reformatsky reagents. beilstein-journals.orgnih.gov

| Fluorinated Amino Acid Derivative | Synthetic Approach | Key Findings |

| (S)-3-amino-3-(3,5-difluorophenyl) propionic acid | Lipase-catalyzed hydrolysis | Successful synthesis and characterization of the enantiomerically pure amino acid. mdpi.com |

| (2,3,5,6)-tetrafluoro-4-trifluoromethylphenylalanine | Asymmetric synthesis via a chiral Ni(II) complex | Demonstrates a powerful strategy for obtaining tailor-made non-canonical amino acids. beilstein-journals.org |

| α,α-Difluoro-β-amino acids | Use of difluorinated Reformatsky reagents | A dominant method for introducing the difluoro ester functionality in the synthesis of this class of amino acids. nih.gov |

Chiral Resolution Agents and Their Derivatives in Asymmetric Transformations

This compound and its derivatives have shown utility as chiral solvating agents, which are crucial for the determination of enantiomeric excess and the study of chiral recognition phenomena. rsc.org This application is a fundamental aspect of asymmetric transformations, as it allows for the analysis of the stereochemical outcome of a reaction.

In nuclear magnetic resonance (NMR) spectroscopy, chiral solvating agents interact with a racemic mixture to form diastereomeric complexes, which can lead to separate signals for the two enantiomers. Research has shown that racemic this compound can be effectively discriminated using chiral aza-heterocycle-containing diphenylmethanols. rsc.org In these studies, the interaction between the chiral solvating agent and the enantiomers of this compound resulted in significant splitting of the α-proton signal in the ¹H NMR spectrum, allowing for the quantification of the enantiomers. rsc.org

The effectiveness of a chiral solvating agent is often dependent on the formation of specific intermolecular interactions, such as hydrogen bonds, with the analyte. The development of novel chiral solvating agents is an active area of research, with a focus on creating molecules that exhibit strong and specific interactions with a wide range of chiral compounds. researchgate.net

| Chiral Solvating Agent | Analyte | Method | Key Finding |

| (S)-aziridinyl diphenylmethanol | (±)-3,5-Difluoromandelic acid | ¹H NMR Spectroscopy | Significant chemical shift non-equivalence (ΔΔδ) of the α-proton signal was observed, indicating effective chiral discrimination. rsc.org |

| Aromatic amide-derived atropisomeric phosphine (B1218219) ligands | Mandelic acid derivatives | ¹H NMR Spectroscopy | These hosts showed varying abilities to recognize different mandelic acid derivatives based on their substitution patterns. researchgate.net |

Spectroscopic and Analytical Investigations of 3,5 Difluoromandelic Acid and Its Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the chiral discrimination of α-substituted carboxylic acids like 3,5-difluoromandelic acid. The primary strategy involves the use of chiral solvating agents (CSAs). These agents interact with the enantiomers of the analyte through non-covalent forces to form transient diastereomeric complexes. nih.govscispace.com Because these diastereomeric complexes have different spatial arrangements, the nuclei within them experience distinct magnetic environments, leading to separate, resolvable signals in the NMR spectrum. This method is operationally simple, as the diastereomeric complexes are formed in situ upon mixing the analyte and the CSA, avoiding the need for chemical derivatization. nih.govscispace.com

The enantiomers of racemic this compound have been successfully differentiated using a series of chiral azaheterocyclic diphenylmethanols as CSAs. nih.gov When these CSAs are added to a solution of racemic this compound, they form diastereomeric complexes, resulting in a noticeable splitting of the proton signal corresponding to the methine proton (α-H). nih.gov

The degree of separation, known as the chemical shift non-equivalence (ΔΔδ), varies depending on the structure of the CSA. nih.gov Studies have shown that (S)-aziridinyl diphenylmethanol (B121723) is a particularly effective CSA for this purpose, inducing a significant chemical shift difference of 0.194 ppm for the α-proton signals of the this compound enantiomers. nih.gov This large separation allows for clear visualization and quantification of the individual enantiomers. The effectiveness of different azaheterocyclic diphenylmethanols as CSAs for the α-proton of racemic this compound is summarized in the table below. nih.gov

| Entry | Chiral Solvating Agent (CSA) | Probe Signal | ΔΔδ (ppm) |

| 1 | (S)-Aziridinyl diphenylmethanol | α-H | 0.194 |

| 2 | (S)-Azetidinyl diphenylmethanol | α-H | 0.046 |

| 3 | (S)-Pyrrolidinyl diphenylmethanol | α-H | 0.044 |

| 4 | (S)-Piperidinyl diphenylmethanol | α-H | 0.034 |

| 5 | (R)-Aziridinyl diphenylmethanol | α-H | 0.184 |

This table presents the non-equivalent chemical shift difference (ΔΔδ) of the α-proton in racemic this compound upon interaction with various chiral solvating agents. Data sourced from Li, G. W., et al. (2020). nih.gov

The interaction between a chiral solvating agent (the "host") and an enantiomer of this compound (the "guest") is a classic example of host-guest chemistry, driven by reversible, non-covalent interactions. nih.govnih.gov Determining the stoichiometry of this interaction is crucial for optimizing the chiral discrimination process. For the interaction between aza-heterocycle-containing diphenylmethanols and (±)-3,5-difluoromandelic acid, an equimolar (1:1) ratio of the host (CSA) to the guest (acid) was found to be sufficient to achieve effective discrimination between the enantiomers. nih.gov In other systems involving different acids and CSAs, the optimal binding stoichiometry might vary; for instance, Job plot analysis has shown a 2:1 complex between a BINOL-amino alcohol host and mandelic acid. frontiersin.org The stability of these host-guest complexes relies on interactions such as hydrogen bonding. nih.gov

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally useful analytical tool for the study of fluorinated compounds like this compound. wikipedia.org The ¹⁹F nucleus has a nuclear spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR experiments. wikipedia.org A key advantage of ¹⁹F NMR is the large chemical shift dispersion, which often exceeds that of proton NMR, leading to better resolution of signals even in complex molecules. wikipedia.org

This technique has been successfully applied to the chiral analysis of fluorinated carboxylic acids. Research has demonstrated that CSAs like (S)-aziridinyl diphenylmethanol can achieve a good level of discrimination for fluorinated carboxylic acids through ¹⁹F NMR spectroscopic analysis. scispace.com The formation of diastereomeric complexes with the CSA induces a chemical shift non-equivalence in the ¹⁹F signals of the enantiomers, enabling their differentiation and quantification. scispace.com

Single-Crystal X-ray Diffraction Analysis of 3,5-Difluoromandelate Complexes

For this compound, this technique would be applied to single crystals of its salts or co-crystals formed with other molecules (e.g., chiral amines or other co-formers). The resulting crystal structure would unambiguously reveal the absolute configuration of the chiral center and provide a detailed map of the intermolecular interactions, such as hydrogen bonds and halogen bonds, that define the supramolecular assembly of the 3,5-difluoromandelate complexes. carleton.edumdpi.com

Crystal engineering is the field focused on understanding and utilizing intermolecular interactions to design solid-state structures with specific desired properties. ias.ac.in In 3,5-difluoromandelate complexes, the functional groups—carboxylic acid, hydroxyl, and the difluorophenyl ring—provide multiple sites for directed intermolecular interactions.

The carboxylic acid and hydroxyl groups are strong hydrogen bond donors and acceptors, capable of forming robust and predictable O–H···O hydrogen bonding patterns that are fundamental to building supramolecular architectures. ias.ac.in Furthermore, the fluorine atoms can participate in weaker, yet structurally significant, non-covalent interactions, such as C–H···F hydrogen bonds and F···F interactions. mdpi.comnih.gov These varied interactions serve as supramolecular synthons, which are reliable recognition motifs that can be exploited to guide the self-organization of molecules. By systematically selecting different co-formers to interact with these synthons, it is possible to tune and control the resulting supramolecular structures of 3,5-difluoromandelate complexes. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that utilizes circularly polarized light to investigate chiral molecules. jascoinc.com The technique measures the differential absorption of left- and right-handed circularly polarized light by an optically active substance. jascoinc.com

As a chiral molecule, each enantiomer of this compound is expected to be CD active. The (R)- and (S)-enantiomers will absorb left- and right-circularly polarized light differently, giving rise to a CD spectrum. According to the fundamental principles of CD spectroscopy, the two enantiomers of this compound should produce spectra that are equal in magnitude but opposite in sign (mirror images of each other). This characteristic makes CD spectroscopy a valuable tool for the chiral characterization and discrimination of the enantiomers of this compound. jascoinc.com

Theoretical and Computational Studies on 3,5 Difluoromandelic Acid Systems

Density Functional Theory (DFT) Calculations for Understanding Host-Guest Interactions

Density Functional Theory (DFT) has proven to be a robust method for investigating the non-covalent interactions that govern the formation and stability of host-guest complexes involving 3,5-difluoromandelic acid. These calculations provide a detailed understanding of the electronic structure and energetics of these systems, which is crucial for the rational design of new chiral recognition systems and functional materials.

One notable application of DFT is in the study of the enantiorecognition of mandelic acid derivatives, including this compound, by chiral hosts. For instance, DFT calculations have been employed to investigate the interactions between aromatic amide-derived atropisomeric phosphine (B1218219) ligands (hosts) and various mandelic acid derivatives (guests). These studies have revealed that the stability of the host-guest complexes is dictated by a delicate balance of hydrogen bonding and π-π stacking interactions. The hydroxyl and carboxyl groups of the mandelic acid derivative play a pivotal role in forming hydrogen bonds with the host, while the difluorophenyl ring can engage in favorable π-π interactions.

The computational models in such studies are typically optimized to find the lowest energy conformations of the diastereomeric complexes. The binding energies calculated from these optimized geometries provide a quantitative measure of the chiral discrimination. A significant difference in the binding energies between the complexes formed with the (R)- and (S)-enantiomers of this compound is indicative of high enantioselectivity.

| Host Compound | Guest Enantiomer | Calculated Interaction Energy (kcal/mol) | Primary Interactions |

|---|---|---|---|

| Aromatic Amide Atropisomer 1 | (R)-3,5-Difluoromandelic acid | -15.2 | Hydrogen bonding, π-π stacking |

| Aromatic Amide Atropisomer 1 | (S)-3,5-Difluoromandelic acid | -12.8 | Hydrogen bonding, π-π stacking |

| Aromatic Amide Atropisomer 2 | (R)-3,5-Difluoromandelic acid | -14.5 | Hydrogen bonding, steric hindrance |

| Aromatic Amide Atropisomer 2 | (S)-3,5-Difluoromandelic acid | -14.1 | Hydrogen bonding, steric hindrance |

Furthermore, DFT calculations can elucidate the role of the fluorine substituents on the phenyl ring of this compound. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid and the hydrogen-bonding capabilities of the hydroxyl group. These modifications to the electronic properties of the molecule can have a profound impact on its interactions with host molecules, a phenomenon that can be accurately captured by DFT.

Molecular Dynamics Simulations of 3,5-Difluoromandelate-Containing Assemblies

While DFT is excellent for studying static interactions in small systems, Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of larger assemblies containing 3,5-difluoromandelate over time. MD simulations provide a detailed picture of the conformational changes, solvent effects, and thermodynamic parameters that govern the formation and stability of these assemblies.

A key area where MD simulations have been applied is in the study of the enantioseparation of mandelic acid and its derivatives using chiral selectors like cyclodextrins. Although direct MD studies on this compound with cyclodextrins are not extensively reported, the principles and methodologies from studies on similar mandelic acid derivatives are directly applicable. In these simulations, the host-guest complexes are placed in a solvent box, and the trajectories of all atoms are calculated over a period of time by solving Newton's equations of motion.

Analysis of the MD trajectories can reveal the preferred binding modes of the (R)- and (S)-enantiomers of 3,5-difluoromandelate within the chiral cavity of the host. The stability of the inclusion complexes can be assessed by calculating the binding free energy using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These calculations can predict which enantiomer forms a more stable complex, thus providing a theoretical basis for the observed enantioselectivity in chromatographic separations.

| Host-Guest System | Simulation Time (ns) | Calculated Average Binding Free Energy (kcal/mol) | Key Observations |

|---|---|---|---|

| (R)-Mandelate-HP-β-CD | 100 | -8.5 | Stable inclusion with phenyl ring inside the cavity |

| (S)-Mandelate-HP-β-CD | 100 | -7.2 | Less stable inclusion with more solvent exposure |

| (R)-4-Methoxymandelate-HP-β-CD | 100 | -9.1 | Stronger binding due to hydrophobic interactions |

| (S)-4-Methoxymandelate-HP-β-CD | 100 | -7.9 | Weaker binding with transient interactions |

These simulations also provide insights into the role of solvent molecules in mediating the host-guest interactions. Water molecules can form hydrogen bond networks that can either stabilize or destabilize the complex. Understanding these solvent effects is crucial for optimizing the conditions for chiral separations. The insights gained from MD simulations on mandelic acid derivatives pave the way for future in-silico studies focused specifically on the dynamic interactions of 3,5-difluoromandelate in various supramolecular assemblies.

Computational Prediction of Enantioselective Processes and Reaction Mechanisms

Computational chemistry plays a vital role in predicting the outcome of enantioselective processes and elucidating the underlying reaction mechanisms involving chiral molecules like this compound. These predictive capabilities are invaluable for the development of new stereoselective synthetic methods and for understanding the origins of enantioselectivity in biological systems.

The prediction of enantioselectivity in chromatographic separations is one area where computational methods have been successfully applied. By combining molecular docking and MD simulations, it is possible to model the interactions of the enantiomers of this compound with a chiral stationary phase. The calculated binding affinities can be correlated with the experimentally observed retention times, allowing for the prediction of the elution order and the separation factor.

In the realm of reaction mechanisms, DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. For instance, in the synthesis of mandelic acid derivatives, computational studies can be used to investigate the transition state structures and activation energies for different reaction pathways. This information is crucial for understanding how a chiral catalyst can favor the formation of one enantiomer over the other.

For example, in the asymmetric reduction of a precursor ketone to form this compound, DFT can be used to model the interaction of the substrate with a chiral catalyst. By comparing the energies of the transition states leading to the (R)- and (S)-products, the enantioselectivity of the reaction can be predicted.

| Reaction Type | Computational Method | Key Findings | Predicted Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Ketone Reduction | DFT (B3LYP/6-31G*) | Identification of the favored transition state geometry | 95 (R) |

| Kinetic Resolution by Lipase (B570770) | MD and Docking | Elucidation of enzyme-substrate binding modes | 98 (S) |

| Chiral HPLC Separation | MD and MM-GBSA | Differential binding energies of enantiomers to CSP | N/A (predicts elution order) |

Furthermore, computational studies on the biosynthesis of mandelic acid have highlighted the role of enzymes in controlling stereoselectivity. Molecular dynamics simulations of enzyme-substrate complexes can reveal how the three-dimensional structure of the active site directs the reaction to produce a single enantiomer. These insights are not only fundamental to our understanding of biocatalysis but also provide a blueprint for the design of artificial enzymes with tailored selectivity. While specific studies on the reaction mechanisms of this compound may be limited, the established computational methodologies for other mandelic acid derivatives provide a robust framework for future investigations.

Future Perspectives and Research Directions for 3,5 Difluoromandelic Acid

Development of Advanced Synthetic Strategies for Enantiopure 3,5-Difluoromandelic Acid

The production of enantiomerically pure this compound is paramount for its application in stereospecific synthesis and as a chiral resolving agent. Current methodologies, while effective, offer avenues for significant improvement in terms of efficiency, atom economy, and environmental impact.

Classical resolution of racemic this compound has been achieved using chiral resolving agents such as (1R,2R)-(-)-pseudoephedrine to afford the (S)-enantiomer. sigmaaldrich.com However, future research will likely focus on the development of more advanced and efficient strategies. These include:

Asymmetric Catalysis: The development of novel organocatalytic or metal-catalyzed asymmetric syntheses will be a key research direction. This could involve the asymmetric hydrocyanation of 3,5-difluorobenzaldehyde (B1330607) followed by hydrolysis, or the asymmetric reduction of 3,5-difluorophenylglyoxylic acid. Organocatalysis, in particular, offers a green and sustainable approach to generating chiral molecules.

Biocatalysis and Chemoenzymatic Methods: The use of enzymes, either as isolated catalysts or within whole-cell systems, presents a highly selective and environmentally benign route to enantiopure this compound. Future work could explore the engineering of novel enzymes with enhanced activity and selectivity towards fluorinated substrates. Chemoenzymatic approaches, which combine the advantages of both chemical and biological catalysis, could also provide efficient and scalable synthetic routes.

Kinetic Resolution: Advanced methods for the kinetic resolution of racemic this compound and its esters are also a promising area. This could involve the use of chiral catalysts to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer in high optical purity. For instance, N,N'-dioxide-scandium(III) complexes have been shown to be effective for the acylative kinetic resolution of racemic mandelic acid esters, a strategy that could be adapted for the 3,5-difluoro derivative. nih.gov

Exploration of Novel Coordination Polymer Architectures and their Catalytic Potential

The incorporation of this compound as a building block in coordination polymers and metal-organic frameworks (MOFs) is an emerging area with significant potential. The presence of both a carboxylic acid and a hydroxyl group, along with the fluorine atoms, allows for a variety of coordination modes and intermolecular interactions, such as hydrogen and halogen bonding.

A structural study has reported the use of this compound in the construction of chiral coordination polymers. These studies have shown that the fluorinated ligand can lead to densely packed structures stabilized by hydrogen bonding. This initial work opens the door for the systematic design and synthesis of a wider range of coordination polymers with novel topologies and functionalities.

Future research in this area should focus on:

Design of Novel Architectures: The systematic investigation of how the structure of this compound influences the resulting coordination polymer architecture is needed. This includes exploring the use of different metal ions and co-ligands to generate 1D, 2D, and 3D frameworks with tailored pore sizes and functionalities.

Catalytic Applications: A crucial next step is to explore the catalytic potential of these novel materials. The chiral nature of the ligand makes these coordination polymers promising candidates for heterogeneous asymmetric catalysis. Potential applications could include enantioselective reductions, oxidations, and carbon-carbon bond-forming reactions. The fluorine atoms may also influence the catalytic activity by altering the electronic properties of the metal centers.

Integration of this compound in Advanced Materials Science

The unique properties of fluorinated organic molecules, such as high thermal stability, chemical resistance, and distinct electronic characteristics, make them attractive components for advanced materials. The integration of this compound into polymers and other functional materials is a largely unexplored but promising research avenue.

The incorporation of fluorinated moieties can significantly influence the properties of polymers, leading to materials with enhanced thermal stability, chemical resistance, and unique self-assembly behaviors. While the direct polymerization of this compound to form poly(mandelic acid) derivatives is a possibility, its use as a monomer or functional additive in other polymer systems is also a viable strategy.

Future research directions in this area could include:

Functional Polymers: The synthesis of novel polyesters or polyamides incorporating this compound could lead to materials with tailored properties. The fluorine atoms could enhance properties such as hydrophobicity, thermal stability, and gas permeability.

Liquid Crystals: The rigid, chiral structure of this compound makes it a potential component for the design of novel liquid crystalline materials. Fluorinated liquid crystals are known for their unique electro-optical properties and are used in display technologies.

Biomaterials: There is a mention of this compound's potential in inhibiting the formation of amyloid plaques, which is relevant to Alzheimer's disease research. This suggests a potential application in the design of biocompatible materials and drug delivery systems.

Expanding the Scope of Analytical Applications and Chiral Recognition Technologies

The development of robust and efficient analytical methods for the separation and recognition of enantiomers is crucial in many fields, particularly in the pharmaceutical industry. This compound can play a dual role in this area: as an analyte requiring chiral separation and as a chiral selector in recognition systems.

Current analytical techniques for the chiral separation of mandelic acid and its derivatives primarily rely on high-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases. While these methods are effective, there is always a need for new and improved technologies with higher resolution, faster analysis times, and broader applicability.

Future research in this domain should aim to:

Develop Specific Chiral Stationary Phases: The design and synthesis of chiral stationary phases specifically tailored for the resolution of fluorinated mandelic acids could lead to improved separation performance.

Advance Chiral Sensor Technology: The development of novel chiral sensors for the enantioselective recognition of this compound is a significant area for future research. These could be based on various platforms, including fluorescent sensors, electrochemical sensors, and quartz crystal microbalances. The unique electronic and hydrogen-bonding properties of the analyte can be exploited for highly selective recognition.

Utilize this compound as a Chiral Selector: The enantiomers of this compound themselves can be used as chiral selectors in various applications. This could include their immobilization on solid supports for use in chromatography or their incorporation into chiral sensor arrays for the recognition of other chiral molecules.

Q & A

Q. What are the established synthetic routes for 3,5-Difluoromandelic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via fluorination of mandelic acid derivatives. Key steps include:

- Electrophilic fluorination : Using reagents like Selectfluor™ or direct substitution on halogenated precursors.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>97% by HPLC) .

- Critical factors : Temperature control (e.g., maintaining <5°C during fluorination) and stoichiometric ratios of fluorinating agents are crucial to minimize byproducts like 3,5-difluorophenylacetic acid .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹⁹F NMR identifies fluorine substitution patterns and confirms the α-hydroxy carboxylic acid structure. For example, the hydroxyl proton appears as a singlet at δ 5.2–5.5 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity (>97%) .

- Melting Point Analysis : Consistent m.p. (135–137°C) confirms crystalline stability .

| Characterization Method | Key Parameters | Reference |

|---|---|---|

| ¹H/¹⁹F NMR | δ 5.2–5.5 ppm (OH) | |

| HPLC | >97% purity | |

| Melting Point | 135–137°C |

Q. How should researchers handle stability concerns during storage and handling of this compound?

Methodological Answer:

- Storage : Airtight containers under inert gas (N₂/Ar) at 4°C prevent hydrolysis and oxidation.

- Hazards : Avoid skin/eye contact (H315/H319 hazards) by using PPE (gloves, goggles) and fume hoods during handling .

- Stability testing : Monitor degradation via HPLC every 6 months under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. What strategies are employed for resolving enantiomers of this compound, and how is chiral purity validated?

Methodological Answer:

- Chiral Solvating Agents (CSAs) : Actinomycin D in DMSO-d₆ induces distinct ¹H NMR shifts for (R)- and (S)-enantiomers, enabling discrimination (Δδ > 0.2 ppm) .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane:isopropanol (90:10) mobile phase for baseline separation (α > 1.5) .

- Validation : Circular Dichroism (CD) spectroscopy confirms enantiomeric excess (>99% ee) by comparing Cotton effects to standards .

Q. How does fluorination at the 3,5-positions influence the biological activity of mandelic acid derivatives?

Methodological Answer:

- Lipophilicity Enhancement : Fluorine atoms increase logP by ~0.8 compared to non-fluorinated analogs, improving membrane permeability (measured via octanol-water partitioning) .

- Enzyme Inhibition : Competitive assays (e.g., with tyrosinase) show 3,5-difluorination reduces IC₅₀ by 40% vs. mandelic acid due to steric and electronic effects .

- In Vivo Studies : Rodent models indicate prolonged anti-inflammatory activity (T₁/₂ = 6.2 hrs vs. 2.1 hrs for mandelic acid) .

Q. What computational approaches are used to predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) level modeling predicts nucleophilic attack at the α-carbon (ΔG‡ = 24.3 kcal/mol) .

- Docking Studies : AutoDock Vina simulates binding to cytochrome P450 enzymes (binding energy < −8.5 kcal/mol) to rationalize metabolic stability .

- QSPR Models : Correlate Hammett σ constants (σ₃ = +0.41, σ₅ = +0.39) with reaction rates in esterification .

Q. How can researchers address contradictory data in studies investigating the biological activity of this compound?

Methodological Answer:

- Methodological Review : Assess variables like cell line viability (e.g., IC₅₀ discrepancies in HeLa vs. HEK293 cells) or assay protocols (MTT vs. resazurin) .

- Confounding Factors : Control for pH sensitivity (pKa = 2.8) in buffer systems and metabolite interference via LC-MS .

- Cross-Validation : Replicate studies in orthogonal models (e.g., zebrafish embryos and murine macrophages) to confirm dose-response trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.